molecular formula C22H34BNO6 B8516248 tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate

tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate

Cat. No.: B8516248
M. Wt: 419.3 g/mol
InChI Key: GVTYSPANTUWESC-UHFFFAOYSA-N
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Description

tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate typically involves the reaction of a boronic acid derivative with a suitable phenol under controlled conditions. The reaction is often carried out in the presence of a base and a coupling agent to facilitate the formation of the boronic ester linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar conditions to those used in laboratory synthesis. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate involves its ability to form stable boronic ester linkages. These linkages are crucial in facilitating the formation of carbon-carbon bonds in organic synthesis. The boronic ester group can interact with various molecular targets and pathways, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate is unique due to its specific structural features, such as the presence of a formyl group and a tert-butyl carbamate group. These features provide additional functionalization options and enhance the compound’s versatility in organic synthesis.

Properties

Molecular Formula

C22H34BNO6

Molecular Weight

419.3 g/mol

IUPAC Name

tert-butyl N-[4-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butyl]carbamate

InChI

InChI=1S/C22H34BNO6/c1-20(2,3)28-19(26)24-13-8-9-14-27-17-12-10-11-16(15-25)18(17)23-29-21(4,5)22(6,7)30-23/h10-12,15H,8-9,13-14H2,1-7H3,(H,24,26)

InChI Key

GVTYSPANTUWESC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCCCCNC(=O)OC(C)(C)C)C=O

Origin of Product

United States

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